REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])[CH3:2].P([O-])(O)(O)=[O:17].[Na+].Cl([O-])=O.[Na+].O>CS(C)=O>[CH2:1]([O:3][C:4]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:9]=[CH:8][C:5]=1[C:6]([OH:17])=[O:7])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=O)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
by extracting with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
from fractions eluted with hexane-ethyl acetate (2:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 420.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |